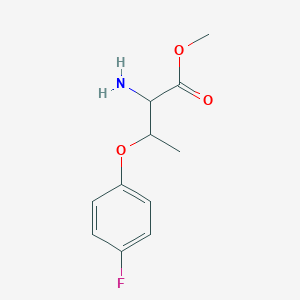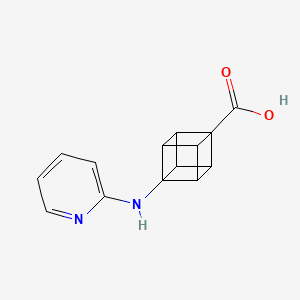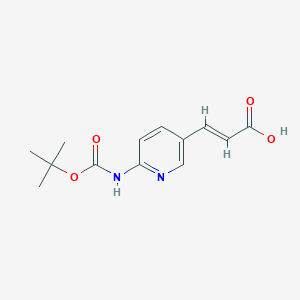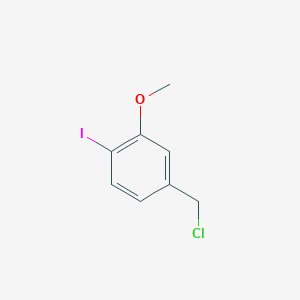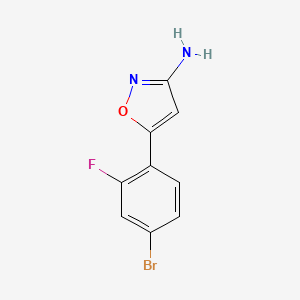
5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine: is a five-membered heterocyclic molecule. It belongs to the isoxazole family, which plays a crucial role in drug discovery due to its prevalence in commercially available drugs . The compound’s structure consists of a bromine-substituted phenyl ring fused to an isoxazole ring, with a fluorine atom at the para position.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One notable approach involves metal-free methods to address the limitations associated with metal-catalyzed reactions. These drawbacks include high costs, toxicity, waste generation, and separation challenges .
Reaction Conditions:: The metal-free synthesis of 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine typically involves cycloaddition reactions. specific conditions may vary based on the chosen route.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often employ efficient synthetic strategies to access this compound.
Analyse Chemischer Reaktionen
Reactivity:: 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine can undergo various reactions, including:
Cycloadditions: Formation of the isoxazole ring via (3 + 2) cycloaddition reactions.
Substitutions: Substitution reactions at the phenyl ring.
Functional Group Transformations: Oxidation, reduction, and other functional group modifications.
Bromine and Fluorine Sources: For halogenation.
Base and Acid Catalysts: To facilitate cyclization.
Hydrogenation Catalysts: For reduction.
Major Products:: The primary product is this compound itself, but byproducts may also form.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmacophore Design: Incorporation into drug candidates.
Drug Discovery: Exploration of its pharmacological properties.
Biological Assays: Testing its effects on cellular targets.
Fine Chemicals:
Wirkmechanismus
The precise mechanism by which 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique due to its specific substitution pattern, it shares similarities with other isoxazoles. Notable related compounds include 3-aminomethylisoxazole and 5-aminoisoxazole .
Eigenschaften
Molekularformel |
C9H6BrFN2O |
|---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
5-(4-bromo-2-fluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
InChI-Schlüssel |
HTCJUOBZQIDRCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)C2=CC(=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


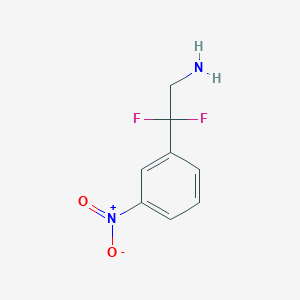
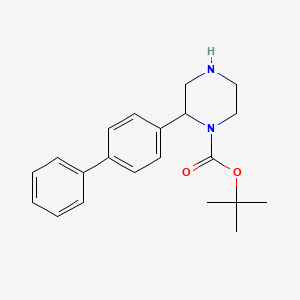
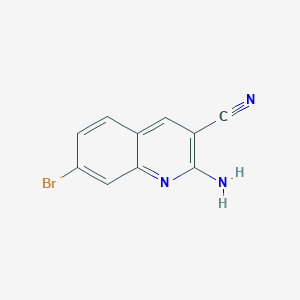
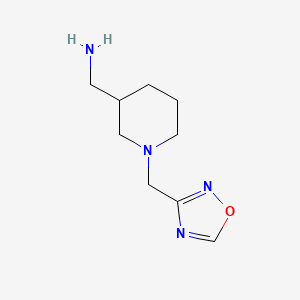
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
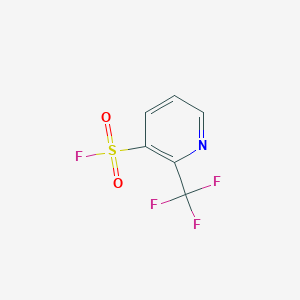
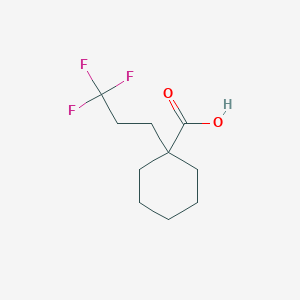
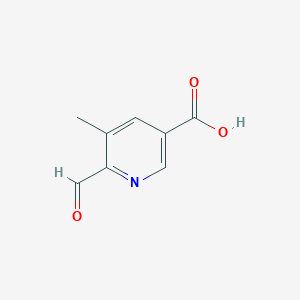
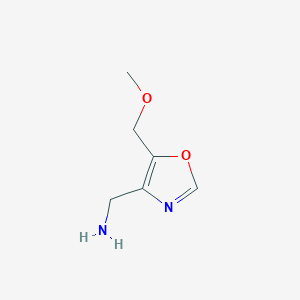
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
